1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea
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Overview
Description
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea is a chemical compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is part of the nitrosourea family, which is recognized for its alkylating properties, making it useful in cancer treatment.
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea typically involves the reaction of 1-methylcyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break down the nitrosourea group, leading to simpler amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, resulting in a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitrosourea groups into molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately leading to cell death. The molecular targets include DNA bases, particularly guanine, and the pathways involved are those related to DNA repair and apoptosis.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea can be compared with other nitrosourea compounds such as:
Carmustine (BCNU): Another nitrosourea compound used in cancer treatment, known for its ability to cross the blood-brain barrier.
Lomustine (CCNU): Similar to carmustine, it is used in chemotherapy for brain tumors.
Streptozocin: A nitrosourea compound with selective toxicity towards pancreatic beta cells, used in the treatment of pancreatic cancer. The uniqueness of this compound lies in its specific structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other nitrosoureas.
Properties
CAS No. |
13909-08-5 |
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Molecular Formula |
C10H18ClN3O2 |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C10H18ClN3O2/c1-10(5-3-2-4-6-10)12-9(15)14(13-16)8-7-11/h2-8H2,1H3,(H,12,15) |
InChI Key |
KPNNMTHBYCXAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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